4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde
Description
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-10-1-3-12(4-2-10)13-6-5-11(7-13)9-15/h1-4,8,11,15H,5-7,9H2 |
InChI Key |
FZTAWFYSULHSCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-(hydroxymethyl)pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The benzaldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-[3-(Carboxymethyl)pyrrolidin-1-yl]benzaldehyde.
Reduction: 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent or non-covalent bonds with proteins, enzymes, or receptors, leading to changes in their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Findings :
- The hydroxymethyl group in the target compound reduces synthetic yield (68%) compared to simpler pyrrolidine-substituted analogues (72%) due to steric hindrance during substitution reactions .
- Piperazine and piperidine derivatives exhibit lower yields but are preferred in CNS drug synthesis for their enhanced blood-brain barrier permeability .
Functional Analogues with Heterocyclic or Extended Substituents
Key Findings :
- The pyridine-substituted analogue (4-(pyridin-3-yl)benzaldehyde) lacks the hydroxymethyl group, making it less polar but more reactive in electrophilic substitutions .
- The nitro-containing derivative from is optimized for prodrug activation but requires additional synthetic steps, reducing overall efficiency .
Natural Benzaldehyde Analogues
Key Findings :
- Natural p-hydroxybenzaldehyde exhibits direct antimicrobial activity but lacks the synthetic versatility of the target compound’s amine substituent .
Pharmacological and Industrial Relevance
- Bioconjugation : The aldehyde group enables site-specific protein modification via Schiff base formation, outperforming simpler analogues like p-hydroxybenzaldehyde in stability .
- Drug Development : Compared to piperazine/piperidine derivatives, the hydroxymethyl-pyrrolidine substituent improves aqueous solubility, critical for oral bioavailability in kinase inhibitors .
Biological Activity
4-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde is a compound that exhibits significant potential in various biological applications due to its unique structural features. The presence of the hydroxymethyl group and the pyrrolidine moiety enhances its reactivity and biological interactions, making it a candidate for therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.25 g/mol. Its structure includes:
- A pyrrolidine ring , which contributes to its biological activity.
- A hydroxymethyl group , enhancing its interaction with biological targets.
- An aldehyde functional group , which may play a role in its reactivity with biomolecules.
Research indicates that compounds with similar structures often exhibit interactions with various molecular targets, including enzymes and receptors. The mechanisms through which this compound exerts its biological effects may include:
- Enzyme inhibition : It may act as an inhibitor for specific enzymes, modulating their activity.
- Receptor modulation : The compound could influence receptor signaling pathways, impacting cellular responses.
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives possess notable antimicrobial properties. For instance, certain pyrrolidine-based compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Antiviral Activity
The potential antiviral properties of pyrrolidine derivatives have been explored, particularly in the context of HIV protease inhibitors. Modifications to the pyrrolidine structure can lead to significant enhancements in protease inhibitory activity, suggesting that similar modifications could be beneficial for developing antiviral agents .
Case Studies
- HIV Protease Inhibitors : A series of studies focused on designing inhibitors based on the structure of this compound showed promising results in enhancing binding affinity and improving pharmacokinetics . These compounds exhibited improved potency compared to their predecessors, highlighting the importance of structural modifications.
- Antimicrobial Testing : In vitro tests conducted on various pyrrolidine derivatives revealed that those with halogen substituents exhibited superior antibacterial activity compared to others without such modifications . This emphasizes the role of specific functional groups in enhancing biological efficacy.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | MIC (mg/mL) |
|---|---|---|---|
| This compound | Hydroxymethyl group, pyrrolidine ring | Antibacterial, antiviral | 0.0039 - 0.025 |
| 2-Amino-3-hydroxy-3-(pyridin-4-yl)propanoic acid | Amino and hydroxy groups; pyridine ring | Neuroprotective | N/A |
| Benzylpyrrolidine | Benzyl group attached to pyrrolidine | CNS activity potential | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
